BenchChemオンラインストアへようこそ!

DHU-Se1

Selenium delivery Inflammation Prodrug activation

DHU-Se1 is a unique HOCl-activated reactive selenium delivery platform. Unlike unactivated selenium salts or non-targeted selenoureas, it releases hypochloroselenoite derivatives only at inflammation sites. Validated to block M0→M1 polarization (iNOS↓) with low RAW toxicity (>80% survival at 50 μM). Ideal for spatial-temporal selenium biology studies. Procure with defined purity (≥98%) from global vendors.

Molecular Formula C23H23N3OSSe
Molecular Weight 468.5 g/mol
Cat. No. B12412335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHU-Se1
Molecular FormulaC23H23N3OSSe
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)[Se]C4=CC=CC=C4
InChIInChI=1S/C23H23N3OSSe/c1-24(2)16-10-12-19-21(14-16)28-22-15-17(25(3)4)11-13-20(22)26(19)23(27)29-18-8-6-5-7-9-18/h5-15H,1-4H3
InChIKeyWQSQAXZTOLTYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHU-Se1 for Research Procurement: A HOCl-Activated Selenium-Releasing Anti-Inflammatory Compound


DHU-Se1 is a synthetic organoselenium compound (molecular formula: C23H23N3OSSe; molecular weight: 468.47 g/mol) that functions as a reactive organic selenium delivery platform activated by hypochlorous acid (HOCl) [1]. Upon HOCl activation, DHU-Se1 releases hypochloroselenoite derivatives that exhibit higher reactivity compared to prodrugs lacking activation capability [1]. The compound demonstrates anti-inflammatory activity through blocking macrophage polarization from the M0 to M1 phenotype and reducing expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) [2]. DHU-Se1 is commercially available from multiple suppliers for research applications in inflammation and selenium biology studies [2][3].

Why Generic Selenium Compounds Cannot Substitute for DHU-Se1 in Inflammation Research


Conventional selenium compounds including inorganic selenite/selenate and unactivated organoselenium donors face two fundamental limitations for inflammation research: low activity of released Se-containing species and nonspecific systemic toxicity in living systems [1]. Unlike these traditional selenium sources, DHU-Se1 incorporates a HOCl-triggered activation mechanism that restricts selenium release to sites of inflammation where HOCl is endogenously generated by myeloperoxidase [1]. This stimulus-responsive delivery distinguishes DHU-Se1 from constitutively active selenoureas such as acylselenourea derivatives (e.g., Compound 4 in Angulo-Elizari et al., 2024) and N,N′-disubstituted selenoureas (e.g., 6c) that exhibit anticancer activity through ROS-mediated apoptosis without inflammatory-site targeting [2][3]. The functional distinction is critical: procuring a generic selenourea or selenium salt for anti-inflammatory studies would lack the spatial-temporal control inherent to DHU-Se1's activation mechanism [1].

DHU-Se1 Quantitative Evidence Guide: Comparative Performance Data for Research Selection


HOCl-Activated Selenium Release: DHU-Se1 versus Non-Activated Selenium Prodrugs

DHU-Se1 is a HOCl-activated reactive organic selenium delivery platform. Compared with prodrugs without activation capability, the hypochloroselenoite derivatives released from DHU-Se1 after HOCl activation displayed higher reactivity and could react with various nucleophiles to participate in specific life processes [1].

Selenium delivery Inflammation Prodrug activation

Cytotoxicity Profile: DHU-Se1 Macrophage Safety versus Anticancer Selenoureas

DHU-Se1 at 50 μM concentration for 24 hours displayed low biological toxicity in RAW macrophage cells, with a survival rate larger than 80% [1]. In contrast, anticancer acylselenourea Compound 4 exhibits IC50 values lower than 10 μM across multiple cancer cell lines (MDA-MB-231, HTB-54, DU-145, HCT-116), demonstrating potent cytotoxicity that would be undesirable for anti-inflammatory applications [2]. Similarly, adamantyl selenourea 6c shows an average GI50 of 1.49 μM across the NCI60 panel [3].

Cytotoxicity Macrophage Safety assessment

Inflammatory Cytokine Suppression: DHU-Se1 iNOS and TNF-α Reduction in Macrophages

DHU-Se1 at 20 μM concentration for 24 hours significantly reduced the expression of TNF-α and iNOS in RAW cells co-treated with 100 ng/mL LPS [1]. Western blot analysis in RAW 264.7 macrophages confirmed dramatically diminished iNOS expression levels, indicating blockade of M0 to M1 polarization [1].

iNOS inhibition TNF-α reduction Anti-inflammatory

Mechanism of Action: Macrophage Polarization Blockade versus Anticancer Selenourea Apoptosis Induction

DHU-Se1 blocks the polarization of macrophages from M0 to M1 phenotype upon activation [1][2]. This mechanism fundamentally differs from anticancer selenoureas such as Compound 4, which inhibits cell growth and causes cell death by inducing apoptosis partially via ROS production [3], and selenourea 6c, which provokes S phase cell cycle arrest and caspase-independent cell death suggestive of autophagy [4].

Macrophage polarization M1 phenotype Anti-inflammatory mechanism

Comparative Commercial Availability and Pricing: DHU-Se1 Research Procurement Context

DHU-Se1 is available from multiple established vendors including MedChemExpress, TargetMol, InvivoChem, and CymitQuimica with purity ≥98% [1][2]. In contrast, novel acylselenoureas (e.g., Compound 4) and N,N′-disubstituted selenoureas (e.g., 6c) are custom-synthesized research compounds without commercial vendor distribution channels, requiring in-house synthesis or custom contract manufacturing.

Research procurement Commercial availability Pricing

Research Literature Foundation: DHU-Se1 Publication Record versus Emerging Selenoureas

DHU-Se1 is the exemplar compound in a peer-reviewed Bioconjugate Chemistry publication describing the HOCl-activated selenium delivery platform [1]. In contrast, many comparator selenoureas (acylselenourea Compound 4, selenourea 6c) are published in journals with overlapping but distinct therapeutic focus areas (anticancer rather than anti-inflammatory) and are not yet commercially distributed [2][3].

Peer-reviewed publication Research validation Literature support

DHU-Se1 Optimal Research Application Scenarios Based on Quantitative Evidence


Stimulus-Responsive Selenium Delivery Studies Requiring Inflammatory-Site Specificity

DHU-Se1 is the optimal selection for research investigating HOCl-triggered selenium release mechanisms at inflammation sites. Unlike non-activated selenium compounds that lack spatial-temporal control, DHU-Se1's activation platform releases hypochloroselenoite derivatives specifically upon exposure to HOCl endogenously generated by myeloperoxidase at inflammatory loci [1]. This enables studies of localized selenium biological activity without confounding systemic effects.

Macrophage Polarization and M1 Phenotype Suppression Research

DHU-Se1 is suited for in vitro studies examining M0-to-M1 macrophage polarization blockade, supported by Western blot data showing dramatically diminished iNOS expression in RAW 264.7 macrophages at 20 μM [2]. This application scenario leverages DHU-Se1's mechanism that is distinct from cytotoxic anticancer selenoureas, which induce apoptosis rather than phenotype modulation [3][4].

Low-Toxicity Anti-Inflammatory Compound Screening and Assay Development

DHU-Se1's low biological toxicity in RAW cells (>80% survival at 50 μM, 24 h) [2] makes it suitable for anti-inflammatory assay development where compound-induced cytotoxicity would confound interpretation. This contrasts sharply with anticancer selenoureas such as Compound 4 (IC50 <10 μM in cancer lines) [3] and 6c (GI50 1.49 μM in NCI60 panel) [4] that exhibit potent cytotoxicity incompatible with inflammation studies.

Selenium Biology and Redox Signaling Research with Commercially Accessible Tool Compound

DHU-Se1 provides a commercially available, publication-validated selenium research tool with defined purity (≥98%) and established vendor distribution network [2][5]. Researchers requiring immediate access to a characterized organoselenium compound for inflammation-focused selenium biology studies benefit from DHU-Se1's procurement accessibility compared to custom-synthesized alternatives that require specialized chemical synthesis capabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DHU-Se1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.